

Application Note: Stability-Indicating HPLC Method for the Analysis of Tranylcypromine Sulphate

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Compound of Interest		
Compound Name:	(1S,2R)-Tranylcypromine hydrochloride	
Cat. No.:	B1147964	Get Quote

Introduction

Tranylcypromine sulphate is a monoamine oxidase inhibitor used as an antidepressant.[1] Stability testing is a critical component of drug development and quality control, ensuring that a drug substance maintains its identity, strength, quality, and purity throughout its shelf life.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of drug stability. This application note describes a validated stability-indicating HPLC method for the analysis of Tranylcypromine sulphate in bulk drug and pharmaceutical dosage forms. The method is capable of separating the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions, as stipulated by the International Conference on Harmonisation (ICH) guidelines.[1][2]

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify Tranylcypromine sulphate and its degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an aqueous buffer and an organic modifier. The method has been validated for its specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for stability studies.



Experimental ProtocolsInstrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

Parameter	Condition
HPLC System	Quaternary HPLC system with UV/Vis Detector
Column	Kinetex® C18 (75 mm x 4.6 mm, 2.6 μm) or equivalent
Mobile Phase	Acetonitrile : 0.1% Orthophosphoric acid (10:90, v/v)
Flow Rate	1.0 mL/min[1][3][4]
Injection Volume	10 μL
Column Temperature	30 °C[1][3][4]
Detection Wavelength	220 nm[1][3][4]
Run Time	8 minutes[1]

Preparation of Solutions

- Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.
- Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Tranylcypromine sulphate reference standard in 100 mL of diluent.
- Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the diluent.

Forced Degradation Studies



Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[5]

· Acid Hydrolysis:

- Dissolve 10 mg of Tranylcypromine sulphate in 10 mL of 0.1 M Hydrochloric acid.
- Reflux the solution for 6 hours at 80°C.
- Cool the solution to room temperature and neutralize with 0.1 M Sodium hydroxide.
- Dilute the solution with diluent to a final concentration of 100 μg/mL.

Base Hydrolysis:

- Dissolve 10 mg of Tranylcypromine sulphate in 10 mL of 0.1 M Sodium hydroxide.
- Reflux the solution for 8 hours at 80°C.
- Cool the solution to room temperature and neutralize with 0.1 M Hydrochloric acid.
- Dilute the solution with diluent to a final concentration of 100 μg/mL.

• Oxidative Degradation:

- Dissolve 10 mg of Tranylcypromine sulphate in 10 mL of 30% Hydrogen peroxide.
- Keep the solution at room temperature for 24 hours.
- Dilute the solution with diluent to a final concentration of 100 μg/mL.

Thermal Degradation:

- Expose the solid drug substance to a temperature of 100°C in a hot air oven for 48 hours.
- After exposure, dissolve an appropriate amount of the solid in the diluent to achieve a final concentration of 100 μg/mL.



- Photolytic Degradation:
 - Expose the solid drug substance to UV light (254 nm) for 24 hours in a photostability chamber.
 - \circ After exposure, dissolve an appropriate amount of the solid in the diluent to achieve a final concentration of 100 $\mu g/mL$.

Data Presentation Method Validation Summary

The following table summarizes the validation parameters and results for the HPLC method.

Validation Parameter	Result
Linearity Range	3 - 150 μg/mL[1][3][4]
Correlation Coefficient (r²)	> 0.999[1]
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.5 μg/mL
Limit of Quantification (LOQ)	1.5 μg/mL

Forced Degradation Results

The table below presents a summary of the forced degradation studies, indicating the percentage of degradation observed under different stress conditions.

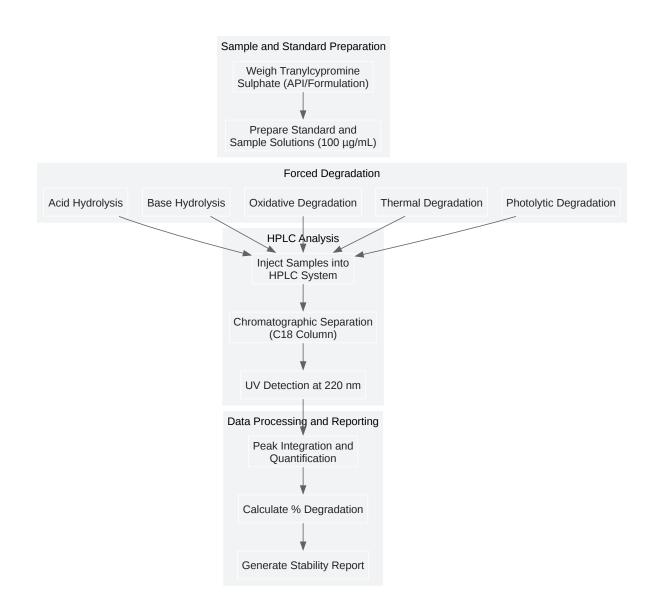


Stress Condition	% Degradation of Tranylcypromine Sulphate
Acid Hydrolysis (0.1 M HCl, 80°C, 6h)	~ 30%
Base Hydrolysis (0.1 M NaOH, 80°C, 8h)	~ 35%
Oxidative Degradation (30% H ₂ O ₂ , RT, 24h)	~ 40%[1]
Thermal Degradation (100°C, 48h)	~ 15%
Photolytic Degradation (UV light, 24h)	~ 10%

Visualizations Experimental Workflow

The following diagram illustrates the overall workflow for the stability testing of Tranylcypromine sulphate using the described HPLC method.





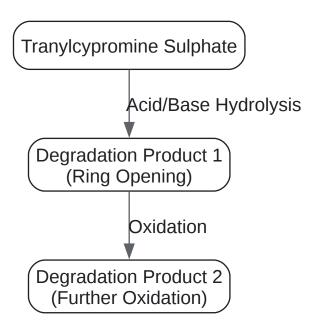
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Caption: Workflow for HPLC Stability Testing of Tranylcypromine Sulphate.



Proposed Degradation Pathway

The following diagram illustrates a proposed degradation pathway for Tranylcypromine sulphate under hydrolytic and oxidative stress conditions. The degradation primarily involves the opening of the cyclopropyl ring.



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Caption: Proposed Degradation Pathway of Tranylcypromine Sulphate.

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